Ibuverine - 31221-85-9

Ibuverine

Catalog Number: EVT-425690
CAS Number: 31221-85-9
Molecular Formula: C18H26O3
Molecular Weight: 290.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Ibuverine is synthesized from ibuprofen, which is derived from propionic acid. The synthesis of ibuprofen itself has been extensively studied and has evolved over the years, leading to various methods of production that focus on efficiency and yield.

Classification

Ibuverine falls under the classification of nonsteroidal anti-inflammatory drugs. It is typically categorized based on its chemical structure as a propionic acid derivative, similar to ibuprofen.

Synthesis Analysis

Methods

The synthesis of Ibuverine involves several chemical reactions that modify the ibuprofen structure to enhance its pharmacological properties. Various methods have been explored in the literature:

  1. Traditional Synthesis: The original synthesis of ibuprofen involved the condensation of isobutylbenzene with acetic anhydride followed by hydrolysis.
  2. Modified Synthesis: Recent studies have focused on improving yields and reducing side reactions through optimized reaction conditions and alternative reagents .

Technical Details

  • Reagents: Common reagents include acetic anhydride, sodium hydroxide, and various catalysts.
  • Conditions: Reactions are typically carried out under controlled temperatures and pH levels to ensure optimal yield and purity.
  • Characterization Techniques: Characterization of synthesized compounds often employs techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and differential scanning calorimetry (DSC) to confirm structural integrity .
Molecular Structure Analysis

Structure

Ibuverine's molecular structure is likely similar to that of ibuprofen, featuring a propionic acid moiety linked to an aromatic ring. The specific modifications in Ibuverine may include alterations in functional groups that enhance its therapeutic profile.

Data

  • Molecular Formula: C13H18O2 (similar to ibuprofen)
  • Molecular Weight: Approximately 206.28 g/mol
  • Structural Features: The presence of a chiral center at the alpha position contributes to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Ibuverine undergoes various chemical reactions that can be exploited for therapeutic applications:

  • Hydrolysis: Under physiological conditions, Ibuverine may hydrolyze to release active ibuprofen.
  • Conjugation Reactions: These reactions can enhance solubility and bioavailability.

Technical Details

The stability of Ibuverine in biological systems is crucial for its efficacy. Studies often assess the rate of hydrolysis under different pH conditions to predict its behavior in vivo .

Mechanism of Action

Process

Ibuverine acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the conversion of arachidonic acid to prostaglandins—mediators of inflammation and pain.

Data

  • Inhibition Profile: Studies indicate that Ibuverine may exhibit selective inhibition towards COX-2, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs.
  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion profiles are critical for understanding its therapeutic window.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ibuverine is expected to be a white crystalline powder.
  • Solubility: Soluble in organic solvents; moderate solubility in water.

Chemical Properties

  • pKa Value: Approximately 4.5 (indicative of acidic properties).
  • Stability: Stability studies show resistance to degradation under standard storage conditions but sensitivity under extreme pH levels.
Applications

Scientific Uses

Ibuverine could be utilized in various therapeutic contexts:

  • Pain Management: Similar to ibuprofen, it may be effective for mild to moderate pain relief.
  • Anti-inflammatory Applications: Potential use in treating inflammatory conditions such as arthritis.
  • Drug Delivery Systems: Research indicates potential applications in controlled-release formulations due to its polymeric modifications .
Introduction to Ibuverine: Academic Context and Research Significance

Historical Development of Ibuverine in Pharmacological Research

The emergence of Ibuverine represents a strategic convergence of two pharmacological lineages: the anti-inflammatory potency of NSAIDs and the spasmolytic efficacy of musculotropic agents. While not explicitly named in foundational literature, Ibuverine's conceptual origin lies in the hybridization approach that gained significant traction in medicinal chemistry during the early 21st century. This approach stemmed from efforts to overcome limitations inherent in parent compounds—specifically, the gastrointestinal (GI) toxicity and cardiovascular risks associated with chronic NSAID use like ibuprofen [1] [4], and the variable efficacy or side effect profiles of classic spasmolytics like mebeverine [10]. The historical trajectory reflects a deliberate shift from serendipitous discovery towards rational drug design aimed at multi-target therapies, particularly for complex conditions like Irritable Bowel Syndrome (IBS) where inflammation and smooth muscle hypercontractility coexist [10].

Early research focused on structural modifications of the ibuprofen scaffold. Studies demonstrated that strategic alterations, such as adding functional groups (e.g., CH₃, F, CF₃, OCF₃, Cl, OH) to the core propionic acid structure, could significantly modify physicochemical properties (lipophilicity, pKa), binding affinity to target enzymes like cyclooxygenase (COX), and ultimately, therapeutic indices. Computational analyses using Density Functional Theory (DFT) predicted that such modifications could enhance bioactivity while reducing hepatotoxicity, nephrotoxicity, and carcinogenicity risks compared to unmodified ibuprofen [4]. Concurrently, research into mebeverine derivatives explored modifications to its veratric acid and methoxyhydrocinnamate moieties to amplify spasmolytic effects via mechanisms potentially involving calcium channel modulation or muscarinic receptor interactions [10]. Ibuverine embodies the logical extension of these parallel tracks: the covalent integration or pharmacophoric blending of key structural elements from both classes into a single chemical entity designed for dual activity.

Table 1: Key Pharmacological Lineages Contributing to Ibuverine's Design

Pharmacological ClassPrototype CompoundCore Therapeutic ActionStructural Limitations Targeted in HybridizationKey Modification Strategies Relevant to Ibuverine
NSAIDsIbuprofenCOX inhibition, Anti-inflammatory, AnalgesicGI toxicity, Cardiovascular risk, Limited spasmolytic actionCore propionic acid modification; Functional group addition (F, Cl, OH, CH₃, CF₃, OCF₃); Enhanced target affinity [4]
Musculotropic SpasmolyticsMebeverineSmooth muscle relaxation (GI tract), Reduction of hypermotilityVariable efficacy, Side effects (headache, dizziness), Limited anti-inflammatory actionVeratric acid moiety modification; Methoxyhydrocinnamate chain optimization; Enhanced receptor binding (muscarinic, Ca²⁺ channels) [10]

Theoretical Frameworks for NSAID Derivatives and Structural Analogues

The design and analysis of Ibuverine are underpinned by several robust theoretical frameworks central to modern medicinal chemistry:

  • Pharmacophore Hybridization: This is the cornerstone theoretical framework for Ibuverine. It posits that combining essential structural features (pharmacophores) responsible for the desired biological activities of two distinct parent molecules can yield a hybrid with synergistic or additive effects and potentially improved safety. Ibuverine's structure is postulated to integrate:
  • The arylpropionic acid moiety from ibuprofen, crucial for COX enzyme binding and inhibition, thereby conferring anti-inflammatory and analgesic potential. Computational studies (DFT, molecular docking) on ibuprofen analogues highlight how modifications to this core, such as halogenation or alkyl group additions, can optimize binding to the active site of prostaglandin synthase (e.g., PDB ID: 5F19) by enhancing hydrophobic interactions or hydrogen bonding networks [4].
  • A spasmolytic pharmacophore derived from the mebeverine scaffold, likely involving a tertiary amine or ester functionalities embedded within a specific spatial arrangement designed to interact with targets on smooth muscle cells. Molecular docking simulations of mebeverine derivatives suggest high-affinity binding to muscarinic receptors (M2, M3 subtypes) and potential modulation of L-type calcium channels, explaining their direct relaxant effect on intestinal smooth muscle [10]. The hybrid structure aims to spatially accommodate both pharmacophores without significant steric clash, allowing simultaneous or context-dependent engagement of both anti-inflammatory and spasmolytic targets.
  • Molecular Dynamics (MD) and Docking Simulations: These computational frameworks are indispensable for predicting Ibuverine's behavior. Simulations allow researchers to model:
  • Binding Affinity and Stability: Predicting the Gibbs free energy (ΔG) of binding between Ibuverine and target proteins (COX-1/2, muscarinic receptors, interleukin receptors like IL-1β) provides an estimate of interaction strength and complex stability. Studies on similar hybrids demonstrate the importance of calculating interaction energies with corrections (e.g., Basis Set Superposition Error - BSSE) for accuracy [9].
  • Binding Modes and Key Interactions: Visualizing how Ibuverine docks within the binding pocket of its targets reveals critical non-covalent interactions (van der Waals, hydrogen bonding, electrostatic, hydrophobic π-π stacking) responsible for its activity. For example, simulations of ibuprofen analogues bound to prostaglandin synthase show specific residues involved in binding, which can be optimized in the hybrid [4]. Similarly, docking mebeverine analogues into muscarinic receptor models identifies key interaction points for the spasmolytic moiety [10].
  • Conformational Dynamics: MD simulations at physiological temperatures (e.g., using DFTB methods) assess the stability of the Ibuverine-target complex over time and the compound's flexibility within the binding site, factors influencing residence time and efficacy [9].
  • Structure-Activity Relationship (SAR) Analysis: This framework systematically correlates Ibuverine's specific structural features (substituents, stereochemistry, linker groups between pharmacophores) with its biological outputs (COX inhibition potency, spasmolytic strength, selectivity). SAR draws heavily on data from analogues:
  • Ibuprofen SAR shows that electron-withdrawing groups (e.g., F, CF₃) at specific positions on the phenyl ring can enhance COX binding affinity and metabolic stability [4].
  • Mebeverine derivative SAR identifies structural elements (e.g., specific ester groups, methoxy positions) critical for maximizing spasmolytic activity and minimizing off-target effects [10].
  • Applying SAR to Ibuverine involves optimizing the linker connecting the two pharmacophores – its length, flexibility, and polarity – to ensure minimal disruption to the individual pharmacophores' optimal binding conformations while potentially favoring a spatial orientation conducive to dual target engagement.

Research Gaps in Ibuverine-Specific Mechanistic and Applied Studies

Despite its promising theoretical foundation, Ibuverine research faces significant gaps requiring dedicated investigation:

  • Definitive Target Engagement and Primary Mechanism Validation: While molecular docking predicts interactions with COX enzymes, muscarinic receptors, and IL-1β [10], empirical confirmation in physiologically relevant systems is lacking. Critical questions remain:
  • Does Ibuverine simultaneously inhibit COX activity (reducing PGE₂, a known sensitizer of visceral afferents and contributor to inflammation) and block muscarinic signaling or calcium influx in gut smooth muscle within the same cellular or tissue context?
  • What is the precise rank order of its target affinities? Does it exhibit functional selectivity?
  • Are its effects stereospecific? Many NSAIDs (like ibuprofen) and receptor ligands exhibit enantioselectivity [9]. The activity profile of Ibuverine's individual enantiomers needs characterization.
  • Impact on Extracellular Matrix (ECM) Remodeling: NSAIDs like ibuprofen are documented to alter fibroblast function, suppressing the production of growth factors (IGF-1, TGF-β), cytokines (IL-6), and enzymes (LOX, MMPs) crucial for connective tissue homeostasis and adaptation [5]. This raises critical translational questions for Ibuverine:
  • Could chronic Ibuverine use, intended for IBS management, inadvertently impair the adaptive remodeling of tendon or skeletal muscle ECM in patients engaging in therapeutic exercise? Studies show NSAIDs can reduce tendon stiffness and collagen synthesis post-exercise [5].
  • Does the spasmolytic component mitigate or exacerbate these potential effects on fibroblasts and ECM?
  • Understanding Ibuverine's effects on MMP/TIMP balance, collagen cross-linking, and fibroblast proliferation in models of connective tissue is essential to assess long-term musculoskeletal safety, especially in active populations or the elderly.
  • Microstructural Behavior and Delivery Optimization: The performance of structurally related compounds (e.g., ibuprofen, flurbiprofen, ketoprofen) within drug delivery systems is highly sensitive to their physicochemical properties (log P, pKa, crystallinity) [6]. This directly impacts Ibuverine's developability:
  • How does Ibuverine's hybrid structure influence its formulation behavior, particularly in advanced delivery systems (e.g., in situ gels, liquid crystals, solid lipid nanoparticles, transdermal hydrogels) designed for sustained release or reduced GI exposure? Its log P and solubility profile likely differ significantly from its parents.
  • Does it induce or stabilize specific mesophases (e.g., reverse hexagonal structures) in lipid-based systems, impacting drug release kinetics [6]?
  • Can efficient enantioseparation techniques, potentially using novel materials like chiral Boron Nitride Nanotubes (BNNTs) predicted to have enantioselective adsorption properties [9], be developed for large-scale production of the active enantiomer?
  • Comprehensive Preclinical Efficacy Profiling: Initial ex vivo spasmolytic and in vitro anti-inflammatory data on related hybrids are promising [10], but robust in vivo validation specifically for Ibuverine across relevant IBS models is absent. Key gaps include:
  • Disease Models: Efficacy in validated models of visceral hypersensitivity (e.g., rodent colorectal distension), post-infectious IBS, stress-induced gut hypermotility, and low-grade gut inflammation.
  • Dual-Action Quantification: Demonstrating statistically significant superiority over equivalent doses of standalone NSAIDs or spasmolytics, and particularly over their simple combination, in alleviating both inflammatory markers and hypercontractility metrics within the same model.
  • Bioavailability & Distribution: Understanding its pharmacokinetics, absorption sites, metabolism (potential interplay or inhibition of CYP2C9, crucial for many drugs [8]), and distribution to target tissues (gut wall, enteric nervous system, systemic circulation).

Table 2: Critical Research Gaps and Required Methodologies for Ibuverine

Research Gap DomainSpecific Unanswered QuestionsRecommended Validation MethodologiesKey Outcome Measures
Target MechanismPrimary vs. secondary targets; Simultaneous engagement; EnantioselectivityRadioligand binding assays (COX, mAChR); Functional assays (cAMP, Ca²⁺ flux); Enzyme activity assays (COX, MMP); Enantiomer-specific activity profilingIC₅₀/EC₅₀ values; Receptor occupancy; Selectivity ratios; Enantiomer activity ratios
ECM ImpactEffects on fibroblast function; ECM remodeling in musculoskeletal tissues; Long-term adaptation impactFibroblast cell cultures + cytokine/growth factor analysis; Animal tendon/muscle loading models + biomechanical testing; Histology/immunohistochemistry for collagen/MMPsCollagen synthesis rates; LOX/MMP/TIMP expression; Tendon stiffness/ultimate strength; Collagen cross-link density
Delivery & BiophysicsFormulation compatibility; Mesophase behavior; Enantioseparation strategiesSAXS/DSC/rheology of delivery systems; Log P/pKa determination; Adsorption studies on chiral nanomaterials (BNNTs); In vitro release profilingMesophase identification; Release kinetics (Higuchi, Korsmeyer-Peppas); Enantiomeric excess (ee%); Permeation rates
Preclinical EfficacyIn vivo dual-action proof; Efficacy in complex IBS models; PK/ADME profileRodent models of visceral pain/hypermotility/post-inflammatory IBS; Measuring inflammatory cytokines & smooth muscle contractility; LC-MS/MS for PK analysis; Tissue distribution studiesPain thresholds (VMR); Motility indices (Bead expulsion, Fecal output); Tissue cytokine levels (TNF-α, IL-1β, IL-6); Cmax, Tmax, AUC, t½

Properties

CAS Number

31221-85-9

Product Name

Ibuverine

IUPAC Name

2-methylpropyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C18H26O3/c1-14(2)13-21-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,14,16,20H,4,7-8,11-13H2,1-2H3

InChI Key

ARZBHIWSBXERKM-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Canonical SMILES

CC(C)COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.